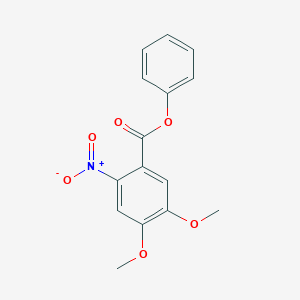

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

“1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones2. However, the specific synthesis process for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” is not readily available in the literature32.

Molecular Structure Analysis

The molecular structure of pyrazole compounds can be analyzed using techniques such as crystallography and solid-state NMR4. However, the specific molecular structure analysis for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” is not readily available in the literature4.

Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions. However, the specific chemical reactions involving “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” are not readily available in the literature5.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its appearance, melting point, and solubility. However, the specific physical and chemical properties for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” are not readily available in the literature167.Applications De Recherche Scientifique

-

1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester

- This compound is used in the synthesis of imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors and pyrido[3,4-d]pyrimidin-4-(3H)-one based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .

- The specific methods of application or experimental procedures are not provided in the available resources .

- The results or outcomes obtained from the use of this compound are not specified in the available resources .

-

3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

- This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase .

- It is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .

- The specific methods of application or experimental procedures are not provided in the available resources .

- The results or outcomes obtained from the use of this compound are not specified in the available resources .

-

3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

- This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase .

- It is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .

- The specific methods of application or experimental procedures are not provided in the available resources .

- The results or outcomes obtained from the use of this compound are not specified in the available resources .

Safety And Hazards

The safety and hazards of a chemical compound refer to its potential risks and precautions needed when handling it. However, the specific safety and hazards for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” are not readily available in the literature17.

Orientations Futures

The future directions of a chemical compound refer to potential applications and research directions. However, the specific future directions for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” are not readily available in the literature8359.

Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate. For more detailed information, further research or consultation with a chemistry professional may be necessary.

Propriétés

IUPAC Name |

3-methyl-1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-4-7(8(11)12)6(3)9-10/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTOIXQDQQRWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone](/img/structure/B169701.png)

![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)

![(1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-ethyl 6-methyl ester](/img/structure/B169711.png)

![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B169716.png)